4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)9-10-8-15-11(14)20-10/h8H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJJYGKPZMEOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671812 | |
| Record name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-53-5 | |
| Record name | 1,1-Dimethylethyl 4-[(2-chloro-5-thiazolyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(2-Chloro-thiazol-5-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic molecule characterized by a thiazole ring, a piperazine ring, and a tert-butyl ester group. Its molecular formula is with a molecular weight of approximately 317.84 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological and inflammatory diseases.
The presence of the thiazole moiety in the structure enhances its biological activity, particularly in modulating neurotransmission and inflammatory pathways. The tert-butyl ester group contributes to the compound's stability and solubility, making it suitable for pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.84 g/mol |
| CAS Number | 939986-53-5 |
Research indicates that This compound interacts with various biological targets, influencing several signaling pathways. These interactions are crucial for understanding its potential therapeutic effects:
- Inflammation Modulation : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neurotransmission Regulation : It may affect neurotransmitter levels, which can be beneficial in treating neurological disorders.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects:
Anticonvulsant Activity
A study demonstrated that derivatives of thiazole compounds, including those similar to This compound , showed significant anticonvulsant properties. The structure-activity relationship (SAR) indicated that modifications to the thiazole ring could enhance efficacy against seizures .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro assays revealed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, related thiazole compounds demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin, suggesting promising anticancer properties .
Case Studies
Case Study 1: Anticancer Activity
A series of synthesized thiazole derivatives were tested for their antiproliferative effects on cancer cell lines such as HT-29 and Jurkat cells. The results showed that compounds with similar structures to This compound exhibited significant cytotoxicity, with some derivatives showing higher potency than established drugs .
Case Study 2: Neuroprotective Effects
In animal models, the administration of compounds related to This compound resulted in reduced neuronal damage following induced seizures. This suggests a neuroprotective role, potentially through modulating excitatory neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs with Varying Heterocycles
tert-Butyl 4-(2-(thiazol-5-yl)ethyl)piperazine-1-carboxylate (8b)
- Molecular Formula : C₁₄H₂₂N₃O₂S
- Molecular Weight : 296.4 g/mol
- Key Difference: Replaces the chlorothiazolemethyl group with a non-chlorinated thiazole-ethyl chain.
- Synthesis : Prepared via Pd-catalyzed cross-coupling of 5-(chloromethyl)thiazole with a potassium trifluoroborate piperazine derivative.
- Properties : Melting point 79–81°C; IR (KBr) ν = 2976 (C-H), 1680 (C=O) cm⁻¹ .
tert-Butyl 4-(2-(1-methyl-1H-imidazol-5-yl)ethyl)piperazine-1-carboxylate (8c)
Analogs with Modified Linkages or Substituents
4-(2-Chloro-thiazol-5-ylmethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₄H₂₂ClN₃O₂S
- Molecular Weight : 331.11 g/mol
- Key Difference : Incorporates a methyl group on the piperazine ring.
4-(2-Chloro-thiazol-5-ylMethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Analogs with Extended Aromatic Systems
4-(6-Chloro-4-ethoxycarbonyl-5-methylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
- CAS No.: 1201675-12-8
- Molecular Formula : C₁₈H₂₆ClN₃O₄
- Molecular Weight : 396.9 g/mol
- Key Feature : Contains a substituted pyridine ring with ethoxycarbonyl and methyl groups.
- Application : The pyridine moiety enhances π-π stacking interactions, making it relevant in kinase inhibitor synthesis .
4-[4-(8-cyclopentyl-5-methyl-7-oxo-6-trimethylsilanylethynyl-pyrido[2,3-d]pyrimidin-2-ylamino)phenyl]-piperazine-1-carboxylic acid tert-butyl ester
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Chlorothiazole groups enhance electrophilicity, facilitating nucleophilic substitutions.
- Imidazole analogs exhibit higher melting points due to hydrogen-bonding capacity.
- Ether linkages reduce hydrophobicity compared to methylene bridges.
Synthetic Utility :
Applications :
- Chlorothiazole derivatives are prevalent in kinase inhibitors and antimicrobial agents.
- Pyridine- and pyridopyrimidine-containing analogs (e.g., –17) target enzyme active sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
